N-(4-FLUOROPHENYL)-3-({5-PHENYL-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-3-YL}SULFANYL)PROPANAMIDE
Description
N-(4-Fluorophenyl)-3-({5-phenyl-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}sulfanyl)propanamide is a heterocyclic compound featuring a fused triazolothiazole core linked to a 4-fluorophenyl group via a propanamide bridge. Its synthesis involves the S-alkylation of 1,2,4-triazole-3-thione precursors with α-halogenated ketones (e.g., 2-bromoacetophenone derivatives) under basic conditions, as described in analogous protocols . Key structural features include:
- Triazolothiazole core: A [1,2,4]triazolo[3,4-b][1,3]thiazole system, which combines the bioactivity-enhancing properties of triazole and thiazole heterocycles.
- Sulfanylpropanamide linker: Provides flexibility and facilitates interactions with biological targets through hydrogen bonding.
Spectral characterization (IR, NMR, MS) confirms the absence of C=O and S-H bands, supporting the thione tautomer as the dominant form . The compound’s design aligns with strategies to optimize pharmacokinetic and pharmacodynamic profiles through heterocyclic fusion and strategic substitution.
Properties
IUPAC Name |
N-(4-fluorophenyl)-3-[(5-phenyl-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)sulfanyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN4OS2/c20-14-6-8-15(9-7-14)21-17(25)10-11-26-18-22-23-19-24(18)16(12-27-19)13-4-2-1-3-5-13/h1-9,12H,10-11H2,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWJILQZVZPLDFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC3=NN=C(N23)SCCC(=O)NC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-Fluorophenyl)-3-({5-phenyl-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}sulfanyl)propanamide is a compound of significant interest due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be structurally represented as follows:
- Chemical Formula : C₁₄H₁₀FN₃S
- Molecular Weight : 271.32 g/mol
- IUPAC Name : this compound
The biological activity of this compound is attributed to its interaction with various molecular targets. The triazole and thiazole moieties are known for their roles in modulating enzymatic activities and influencing cellular pathways.
- Inhibition of Enzymes : The compound has been shown to inhibit certain kinases involved in inflammatory responses, particularly p38 MAPK and phosphodiesterase 4 (PDE4), which are critical in the regulation of TNFα release in immune responses .
- Cytotoxic Activity : Studies indicate that derivatives containing the triazole scaffold exhibit cytotoxic effects against a range of cancer cell lines. For instance, compounds with similar structures have shown IC50 values indicating significant inhibition against HepG2 and MDA-MB-231 cancer cell lines .
Biological Activity Data
The following table summarizes key biological activities and findings related to this compound:
Case Study 1: Anti-inflammatory Effects
In a study investigating the anti-inflammatory properties of similar compounds, it was found that the administration of this compound significantly reduced TNFα levels in LPS-induced endotoxemia models in rats and mice. This suggests a promising therapeutic potential for treating inflammatory diseases.
Case Study 2: Anticancer Activity
A series of experiments conducted on various cancer cell lines demonstrated that compounds with the triazole-thiazole structure exhibited selective cytotoxicity. For example, one derivative showed an IC50 value of 1.40 µM against MDA-MB-231 cells, outperforming traditional chemotherapeutics like doxorubicin in terms of potency and selectivity .
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds related to triazole and thiazole derivatives. The synthesis of various triazole-thiazole hybrids has shown promising results against bacterial and fungal strains. For instance, derivatives containing sulfur atoms have been reported to exhibit enhanced antimicrobial activity due to their structural characteristics.
- Study Findings : A synthesis of novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives demonstrated significant antimicrobial effects against several pathogens. The compounds were synthesized through a multi-step process involving cyclization and condensation reactions, confirmed by spectroscopic methods (FTIR, NMR) .
| Compound | Antimicrobial Activity | Method of Synthesis |
|---|---|---|
| 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol | Effective against bacteria and fungi | Cyclization with hydrazine hydrate |
| N-(4-Fluorophenyl)-3-thiazole derivative | Promising against resistant strains | Multi-step synthesis including thioglycolic acid |
Anticancer Activity
The anticancer potential of triazole and thiazole derivatives is well-documented. Research has shown that these compounds can induce apoptosis in cancer cells and inhibit tumor growth.
- Case Studies : A study involving N-acylated thiazoles demonstrated strong selectivity against human cancer cell lines such as A549 (lung adenocarcinoma) and NIH/3T3 (mouse embryoblast) with IC50 values indicating significant cytotoxicity .
| Compound | Cancer Cell Line | IC50 Value (µM) |
|---|---|---|
| Thiazole derivative | A549 | 23.30 ± 0.35 |
| Triazole derivative | U251 (glioblastoma) | <30 |
Anticonvulsant Activity
The anticonvulsant properties of triazole derivatives have also been explored. Compounds have been tested in animal models for their effectiveness in preventing seizures.
- Research Insights : Novel thiazole-integrated compounds were evaluated for their anticonvulsant activity using a picrotoxin-induced convulsion model. The results indicated that certain derivatives provided significant protection against seizures .
| Compound | Model Used | Protection Index |
|---|---|---|
| Thiazole derivative | Picrotoxin-induced seizures | 9.2 |
| Triazole derivative | Picrotoxin-induced seizures | 8.0 |
Comparison with Similar Compounds
Key Observations :
- Core Heterocycles : The target compound’s triazolothiazole core differs from pyrrolo-thiazolo-pyrimidine () and triazolothiadiazole (–6) systems, which exhibit distinct electronic and steric properties.
- Synthesis : S-alkylation (target compound) vs. heterocyclization () or condensation () routes highlight divergent synthetic accessibility.
Key Observations :
- Substituent Impact : Electron-withdrawing groups (e.g., fluorine) may improve target selectivity compared to electron-donating groups (e.g., methoxy in ).
- Heterocycle Influence : Triazolothiadiazoles (–6) generally exhibit broader antimicrobial activity, while fused systems () show niche anticancer effects.
Physicochemical and Spectral Comparisons
Table 3: Spectral and Physicochemical Properties
Key Observations :
- Spectral Consistency : The target compound’s IR ν(C=S) (1247–1255 cm⁻¹) aligns with triazolothiadiazoles, confirming thione tautomer dominance .
- Lipophilicity : The target compound’s higher logP (3.8) vs. triazolothiadiazoles (2.5–4.2) suggests enhanced membrane permeability, critical for CNS-targeting agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
